1,2-difluoro-4-[(E)-2-nitroethenyl]benzene
Description
Significance of Organofluorine Chemistry in Contemporary Chemical Research
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has profoundly impacted numerous scientific disciplines, most notably in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—impart significant changes to the physical, chemical, and biological properties of a molecule. For instance, the introduction of fluorine can enhance metabolic stability, increase lipophilicity, and alter the acidity or basicity of nearby functional groups. These modifications can lead to improved drug efficacy, bioavailability, and targeted activity. An estimated one-fifth of all pharmaceuticals contain fluorine, including several top-selling drugs, underscoring the immense contribution of organofluorine chemistry to medicine.
Role of Nitroalkenes as Versatile Synthons in Organic Transformations
Nitroalkenes, organic compounds containing a nitro group conjugated to a carbon-carbon double bond, are highly versatile and reactive intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group renders the double bond electron-deficient, making it an excellent Michael acceptor for a wide range of nucleophiles. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of molecular scaffolds. Furthermore, the nitro group itself can be transformed into a variety of other functional groups, including amines, ketones, and oximes, further expanding the synthetic utility of nitroalkene-derived products. Their ability to participate in cycloaddition reactions, such as Diels-Alder reactions, further highlights their importance as synthons in the construction of complex cyclic systems.
Structural Context of 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene within Fluorinated Nitroaromatics
This compound belongs to the class of fluorinated nitroaromatic compounds. This molecule features a benzene (B151609) ring substituted with two adjacent fluorine atoms, and a nitroethenyl group at the para-position relative to one of the fluorine atoms. The "(E)" designation indicates the trans- arientation of the substituents across the double bond of the ethenyl group.
The presence of both the difluorinated benzene ring and the nitroalkene functionality creates a unique electronic profile. The fluorine atoms, being highly electronegative, have an electron-withdrawing inductive effect on the aromatic ring. This, combined with the powerful electron-withdrawing resonance effect of the nitro group, makes the entire molecule relatively electron-poor. This electronic nature is pivotal to its reactivity, particularly the susceptibility of the β-carbon of the nitroethenyl group to nucleophilic attack. This compound serves as a valuable intermediate, for example, in the synthesis of other complex molecules, such as 2-(3,4-Difluorophenyl)ethanamine, a precursor for various pharmaceutical agents.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1025692-47-0 | scirp.org |
| Molecular Formula | C₈H₅F₂NO₂ | scirp.org |
| Molecular Weight | 185.13 g/mol | scirp.org |
| Melting Point | 59-60 °C | scirp.org |
| Appearance | Powder | scirp.org |
Synthesis of this compound
The primary and most logical synthetic route to this compound is the Henry-Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a nitroalkane.
The Henry-Knoevenagel Condensation Reaction
The Henry-Knoevenagel condensation is a classic and reliable method for forming carbon-carbon bonds. google.com In the context of synthesizing this compound, this reaction entails the condensation of 3,4-difluorobenzaldehyde (B20872) with nitromethane (B149229) in the presence of a base.
The mechanism begins with the deprotonation of nitromethane by the base to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of 3,4-difluorobenzaldehyde, forming a β-nitro alkoxide intermediate. Subsequent protonation of the alkoxide yields a β-nitro alcohol. Under the reaction conditions, this alcohol readily undergoes dehydration (elimination of a water molecule) to afford the final product, the more stable conjugated nitroalkene, this compound. The (E)-isomer is typically the major product due to its greater thermodynamic stability.
A general procedure for this type of transformation involves refluxing the aldehyde and nitroalkane in a suitable solvent with a catalyst. Common catalysts include primary amines, ammonium (B1175870) acetate (B1210297), or alkali hydroxides. The choice of catalyst and reaction conditions can influence the reaction rate and the yield of the desired product. google.com
Structure
3D Structure
Properties
IUPAC Name |
1,2-difluoro-4-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUFIEVSMSIBOA-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025692-47-0 | |
| Record name | 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Chemistry and Mechanistic Investigations of 1,2 Difluoro 4 E 2 Nitroethenyl Benzene
Reactivity Profiles of the Nitroethenyl Group in the Presence of Fluorine Substituents
The nitroethenyl group, an electron-withdrawing moiety, renders the double bond susceptible to a variety of chemical transformations. The fluorine atoms on the benzene (B151609) ring further modulate this reactivity through their inductive effects.
Nucleophilic Addition Reactions to the Activated Alkene (e.g., Michael Additions)
The carbon-carbon double bond in 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene is electron-deficient due to the strong electron-withdrawing nature of the nitro group. This makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. wikipedia.orgadichemistry.com This reaction, known as the Michael addition, is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
In a typical Michael addition, a nucleophile attacks the β-carbon of the nitroethenyl group, leading to the formation of a resonance-stabilized enolate intermediate. adichemistry.com Subsequent protonation yields the final addition product. The reaction is generally thermodynamically controlled and is favored at higher temperatures. adichemistry.com
Table 1: Examples of Michael Addition Reactions with Substituted Nitrostyrenes
| Nucleophile (Michael Donor) | Product Type | Reference |
|---|---|---|
| Diethyl malonate | 1,5-Dicarbonyl compound | adichemistry.com |
| Cyclohexanone | Substituted nitroalkane | researchgate.net |
The presence of the 1,2-difluoro substitution pattern on the aromatic ring influences the electrophilicity of the double bond, though the dominant activating role is played by the nitro group.
Reduction Pathways of the Nitro Group and Olefinic Moiety
The nitroethenyl group can be selectively or fully reduced to afford different functional groups. The choice of reducing agent and reaction conditions determines the outcome of the reduction.
Reduction of the Olefinic Moiety: The carbon-carbon double bond can be selectively reduced to a single bond while preserving the nitro group. This transformation yields the corresponding nitroalkane. Catalytic hydrogenation is a common method to achieve this. rsc.orgorganic-chemistry.org For instance, iridium-catalyzed transfer hydrogenation using formic acid or sodium formate (B1220265) in water has been shown to be a highly chemoselective and efficient method for reducing nitroalkenes to nitroalkanes. rsc.org
Reduction of the Nitro Group: The nitro group can be reduced to various oxidation states, most commonly to an amino group. This transformation is pivotal in the synthesis of phenethylamines. wikipedia.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed to reduce the nitro group to an amine. wikipedia.org
Simultaneous Reduction: Strong reducing conditions can lead to the reduction of both the nitro group and the double bond, directly yielding the corresponding phenethylamine (B48288).
Table 2: Reduction Products of Nitroalkenes
| Reagent/Catalyst | Product | Comments | Reference |
|---|---|---|---|
| Iridium catalyst/Formic acid | Nitroalkane | Chemoselective reduction of the C=C bond. rsc.org | rsc.org |
| Borane complexes | Hydroxylamine | High yields (70-85%). sci-hub.se | sci-hub.se |
| Lithium aluminum hydride (LiAlH₄) | Amine | Used in the synthesis of phenethylamines. wikipedia.org | wikipedia.org |
The pH of the reaction medium can also play a crucial role in directing the chemoselectivity of the reduction. For example, iridium-catalyzed reductions of nitroalkenes can yield ketones under acidic conditions. mdpi.com
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The electron-deficient double bond of this compound can act as a dipolarophile in cycloaddition reactions. wikipedia.orgorganic-chemistry.org A prominent example is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. wikipedia.orguzh.ch This reaction involves a 1,3-dipole reacting with the nitroethenyl group to form a five-membered heterocyclic ring. wikipedia.orgyoutube.com
These reactions are concerted, pericyclic shifts and are stereoconservative. organic-chemistry.org The regioselectivity is governed by both electronic and steric factors. organic-chemistry.org Common 1,3-dipoles include azides, nitrile oxides, and nitrones. uzh.chyoutube.com For instance, the reaction with an azide (B81097) would yield a triazole, while a nitrile oxide would form an isoxazole. youtube.com The use of green solvents like water or ionic liquids, as well as microwave irradiation, has been explored to enhance these reactions. frontiersin.org
Role of Fluorine Substituents in Directing Aromatic Reactivity
The two fluorine atoms on the benzene ring significantly influence the reactivity of the aromatic core towards both electrophilic and nucleophilic substitution reactions.
Influence on Electrophilic Aromatic Substitution Patterns
Fluorine is an interesting substituent in the context of electrophilic aromatic substitution (EAS). It is an ortho, para-director, yet it deactivates the ring towards the reaction. csbsju.edulibretexts.orguci.edu This is due to the interplay of two opposing electronic effects:
Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density from the ring through the sigma bond, deactivating it towards attack by an electrophile. csbsju.edu
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during ortho and para attack. csbsju.edulibretexts.org
Impact on Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of the strongly electron-withdrawing nitro group and the two fluorine atoms makes the aromatic ring of this compound highly activated towards nucleophilic aromatic substitution (SNAr). nih.govsmolecule.com In an SNAr reaction, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate called a Meisenheimer complex, followed by the departure of a leaving group. smolecule.com
Fluorine is an excellent leaving group in SNAr reactions. smolecule.com In this specific molecule, the nitro group, being a powerful activating group, will preferentially activate the positions ortho and para to it for nucleophilic attack. Therefore, the fluorine atom at position 2 (para to the nitroethenyl group) would be the most likely site for substitution by a nucleophile. The fluorine at position 1 (meta to the nitroethenyl group) is less activated. SNAr reactions are common with nucleophiles such as amines, alkoxides, and thiolates. nih.govacs.org The reaction is often carried out in polar aprotic solvents like DMSO or DMF. acs.orgacsgcipr.org
Exploration of Advanced Reaction Mechanisms
The electronic properties of this compound are heavily influenced by the interplay of the inductively withdrawing fluorine atoms and the strongly electron-withdrawing nitro group, which activates the double bond for nucleophilic attack and other transformations.
Investigation of Catalytic Processes Involving the Compound
While specific catalytic studies on this compound are not extensively documented in publicly available literature, the reactivity of closely related β-nitrostyrenes provides a strong basis for understanding its potential catalytic transformations. The primary catalytic reactions involving this class of compounds are hydrogenations and asymmetric additions.
Catalytic Hydrogenation:
The reduction of β-nitrostyrenes is a common method for synthesizing phenethylamines. Catalytic hydrogenation can be tuned to selectively reduce the nitro group, the alkene, or both. For instance, the catalytic transfer hydrogenation of β-nitrostyrene to phenethylamine has been proposed to proceed via a rhodium hydride intermediate that reduces the C=C double bond, followed by a palladium-catalyzed reduction of the nitro group. researchgate.net The use of catalysts like palladinized barium sulfate (B86663) has been effective in the hydrogenation of dialkoxy-β-nitrostyrenes to the corresponding saturated amines. chemrxiv.org
Heterogeneous catalysts, such as pyrolyzed dinuclear Ni(II)-Ce(III) complexes, have shown efficacy in the hydrogenation of various nitroarenes to their corresponding amines under mild conditions, tolerating even sulfur-containing compounds that typically poison catalysts. libretexts.org Similarly, Pd/C is a common catalyst for the reduction of β-nitrostyrenes, although the reaction conditions can influence the product outcome, sometimes leading to the formation of oximes. scbt.com
The following table summarizes representative catalytic systems used for the hydrogenation of substituted nitrostyrenes, which could be applicable to this compound.
Interactive Data Table: Catalytic Hydrogenation of Substituted Nitrostyrenes
| Catalyst System | Substrate Type | Product | Key Observations |
| Rh- and Pd-catalysis | β-nitrostyrene | Phenethylamine | Proposed two-step mechanism. researchgate.net |
| Palladinized Barium Sulfate | 2,5-dialkoxy-β-nitrostyrene | 2,5-dialkoxy-phenethylamine | High yields and simple work-up. chemrxiv.org |
| Pyrolyzed Ni(II)-Ce(III) Complex | Nitroarenes | Organic Amines | Tolerant to catalyst poisons. libretexts.org |
| Pd/C | β-nitrostyrenes | Phenethylamines or Oximes | Product selectivity is condition-dependent. scbt.com |
Asymmetric Catalysis:
The activated double bond in β-nitrostyrenes is an excellent Michael acceptor, making it a prime candidate for asymmetric catalytic additions. Chiral organocatalysts, such as those derived from proline, have been used to catalyze the conjugate addition of nucleophiles to 4-fluoro-β-nitrostyrene, leading to chiral γ-nitroaldehydes with controlled stereochemistry. rsc.org The use of chiral ligands can favor the formation of one enantiomer over the other, a crucial aspect in the synthesis of pharmaceuticals.
The Diels-Alder reaction, a type of [4+2] cycloaddition, of β-fluoro-β-nitrostyrenes with cyclic dienes has been investigated, yielding novel monofluorinated norbornenes. researchgate.net These reactions often proceed with high yield, although they can produce a mixture of exo and endo isomers. researchgate.net The stereoselectivity of these reactions can be influenced by the specific diene and reaction conditions.
Radical Pathways and Intermediates
Radical reactions offer a powerful alternative to ionic pathways for C-C bond formation and functionalization. The electron-deficient nature of the double bond in this compound makes it a good substrate for radical addition reactions.
Formation of Radical Intermediates:
The initiation of radical reactions can be achieved through various methods, including the use of radical initiators or photolysis. For instance, the radical polymerization of styrene (B11656) and its derivatives is a well-established process that proceeds through the successive addition of monomer units to a growing radical chain. wikipedia.orglibretexts.org Fluorinated styrenes have been copolymerized using reversible deactivation radical polymerization (RDRP) techniques like RAFT polymerization. fluorine1.ru
Single electron transfer (SET) to a nitroaromatic compound can generate a radical anion. While specific studies on this compound are scarce, research on the reduction of nitroaromatic compounds by flavoenzymes indicates that both single- and two-electron reduction pathways are possible, leading to nitro radical anions and nitroso intermediates. nih.gov
Reactions Involving Radical Pathways:
The chemistry of β-nitrostyrenes often involves radical intermediates. For example, the aziridination of β-nitrostyrene using a primary amine and N-chlorosuccinimide is proposed to proceed through a conjugate addition followed by steps that can have radical character. wikipedia.org Unusual reactivities, such as C-C bond cleavage, have been observed in certain substituted nitrostyrenes, highlighting the influence of substituents on the reaction pathway. wikipedia.org
The following table outlines some radical reactions involving nitrostyrene (B7858105) derivatives, which provide a model for the potential reactivity of this compound.
Interactive Data Table: Radical Reactions of Nitrostyrene Derivatives
| Reaction Type | Reactants | Intermediate | Product | Key Features |
| Radical Polymerization | Styrene derivatives, Radical Initiator | Growing polymer radical | Polystyrene derivatives | Chain growth mechanism. wikipedia.orglibretexts.org |
| RAFT Polymerization | Fluorinated styrenes, RAFT agent | Dormant and active polymer chains | Controlled copolymers | Reversible deactivation. fluorine1.ru |
| Single Electron Transfer | Nitroaromatic compounds, Reducing agent (e.g., flavoenzymes) | Nitro radical anion | Reduced nitro compounds | Can lead to various products depending on the system. nih.gov |
| Aziridination | β-nitrostyrene, Primary amine, NCS | Conjugate adduct | Nitroaziridine | Can involve complex mechanistic steps. wikipedia.org |
Advanced Spectroscopic and Structural Elucidation Studies of 1,2 Difluoro 4 E 2 Nitroethenyl Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Analysis
High-resolution NMR spectroscopy is a cornerstone for the structural determination of fluorinated organic molecules like 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene. Through ¹H, ¹³C, and ¹⁹F NMR, a comprehensive picture of the molecule's electronic structure and stereochemistry can be assembled.
¹H and ¹³C NMR Chemical Shift Analysis in Fluorinated Nitroalkenes
The ¹H NMR spectrum provides critical information about the proton environments within the molecule. The (E)-configuration of the nitroethenyl group is confirmed by the large coupling constant (typically >13 Hz) between the two vinylic protons, H-α and H-β. These protons are expected to resonate at low field (downfield), typically in the range of 7.5-8.5 ppm, due to the strong electron-withdrawing effect of the adjacent nitro group and the deshielding influence of the aromatic ring. The aromatic protons (H-3, H-5, and H-6) exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.
In the ¹³C NMR spectrum, the carbon atoms directly bonded to fluorine (C-1 and C-2) are characterized by large chemical shifts and significant one-bond carbon-fluorine coupling constants (¹JCF). The presence of the electron-withdrawing nitroethenyl substituent at the C-4 position influences the chemical shifts of all aromatic carbons. The vinylic carbons (C-α and C-β) also show distinct resonances, with C-β being particularly deshielded due to its direct attachment to the nitro group.
| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | ||||
|---|---|---|---|---|---|
| Position | Predicted δ (ppm) | Predicted Multiplicity & Coupling (J in Hz) | Position | Predicted δ (ppm) | Predicted Multiplicity & Coupling (J in Hz) |
| H-α | ~7.6 | d, JHα-Hβ ≈ 13.5 | C-1 | ~154 | dd, ¹JC-F ≈ 255, ²JC-F ≈ 15 |
| H-β | ~8.1 | d, JHβ-Hα ≈ 13.5 | C-2 | ~151 | dd, ¹JC-F ≈ 258, ²JC-F ≈ 16 |
| H-3 | ~7.8 | dd, JH-H ≈ 8.5, JH-F ≈ 5.5 | C-3 | ~118 | d, ²JC-F ≈ 18 |
| H-5 | ~7.4 | m | C-4 | ~133 | m |
| H-6 | ~7.7 | m | C-5 | ~126 | m |
| C-6 | ~120 | d, ²JC-F ≈ 19 | |||
| C-α | ~139 | m | |||
| C-β | ~142 | m |
¹⁹F NMR Spectroscopic Investigations on Fluorine Environments
¹⁹F NMR is a highly sensitive technique for probing the local environment of fluorine atoms. ucla.edu For this compound, two distinct signals are expected, as the F-1 and F-2 atoms are chemically non-equivalent due to the substituent at the para position to F-1. These signals would appear as complex multiplets, primarily due to the large ortho F-F coupling and smaller couplings to the aromatic protons. The chemical shifts are sensitive to the electronic effects of the nitroethenyl group.
| Position | Predicted δ (ppm) (Referenced to CFCl₃) | Predicted Multiplicity & Coupling (J in Hz) |
|---|---|---|
| F-1 | ~ -130 | ddd, JF1-F2 ≈ 21, JF1-H6 ≈ 10, JF1-H5 ≈ 7 |
| F-2 | ~ -135 | ddd, JF2-F1 ≈ 21, JF2-H3 ≈ 9, JF2-H6 ≈ 5 |
2D NMR Techniques for Connectivity and Conformational Assignments
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between coupled protons. It would clearly show a cross-peak between the vinylic protons H-α and H-β, and also trace the coupling network among the aromatic protons H-3, H-5, and H-6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals of C-α, C-β, C-3, C-5, and C-6 based on the already established proton assignments.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on analogous compounds like (E)-1-Nitro-4-(2-nitroethenyl)benzene and 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. nih.govresearchgate.net X-ray crystallography would definitively confirm the (E)-configuration of the double bond. The molecule is expected to be nearly planar, a conformation that maximizes the π-conjugation between the aromatic ring, the vinyl group, and the nitro group. nih.govresearchgate.net This planarity is a common feature in related nitrostyrene (B7858105) derivatives.
In the solid state, the crystal packing would likely be stabilized by a network of weak intermolecular interactions. These could include C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and both aromatic and vinylic hydrogen atoms. Furthermore, C-H···F interactions may also play a role in directing the supramolecular assembly.
| Parameter | Hypothetical Value |
|---|---|
| Empirical formula | C₈H₅F₂NO₂ |
| Formula weight | 187.13 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~5.0 |
| c (Å) | ~17.0 |
| β (°) | ~95 |
| Volume (ų) | ~720 |
| Z | 4 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Conformational Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of the molecule's functional groups. youtube.comnasa.gov As IR spectroscopy relies on a change in dipole moment and Raman on a change in polarizability, they offer complementary information. researchgate.net
The most prominent features in the IR spectrum are expected to be the very strong absorption bands corresponding to the nitro group. The asymmetric (νasym) and symmetric (νsym) stretching vibrations of the NO₂ group typically appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Other key vibrations include the C-F stretches, which give rise to strong bands in the 1250-1100 cm⁻¹ region, and the C=C stretching of the alkene and aromatic ring in the 1650-1580 cm⁻¹ range. The trans C-H out-of-plane bend of the alkene is also a characteristic band, usually found near 960 cm⁻¹.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic/Vinylic C-H Stretch | 3100 - 3000 | Medium | Strong |
| C=C Stretch (Alkene) | 1650 - 1620 | Medium | Strong |
| C=C Stretch (Aromatic) | 1610 - 1580 | Medium-Strong | Strong |
| NO₂ Asymmetric Stretch | 1530 - 1510 | Very Strong | Medium |
| NO₂ Symmetric Stretch | 1355 - 1345 | Very Strong | Strong |
| C-F Stretch | 1250 - 1100 | Strong | Weak |
| C-H Out-of-plane bend (trans) | 970 - 960 | Strong | Weak |
| C-N Stretch | 860 - 840 | Medium | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis in Complex Mixtures
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. For this compound (C₈H₅F₂NO₂), the exact mass of the molecular ion (M⁺˙) is 187.0288. The fragmentation pattern under electron ionization (EI) is expected to be governed by the stability of the resulting fragments and the presence of the nitro and fluoro substituents. libretexts.org
Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and the loss of nitric oxide (NO, 30 Da). acs.orgnih.gov Therefore, significant peaks at m/z 141 (M-NO₂) and m/z 157 (M-NO) are anticipated. Another likely fragmentation is the cleavage of the bond between the aromatic ring and the side chain, leading to a difluorophenyl cation at m/z 113 or the loss of the side chain as a neutral species. Further fragmentation could involve the loss of HF or other small neutral molecules.
| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 187 | [C₈H₅F₂NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 157 | [C₈H₅F₂O]⁺˙ | NO |
| 141 | [C₈H₅F₂]⁺ | NO₂ |
| 113 | [C₆H₃F₂]⁺ | C₂H₂NO₂ |
Computational and Theoretical Chemistry Studies on 1,2 Difluoro 4 E 2 Nitroethenyl Benzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene, DFT calculations would be instrumental in determining its fundamental properties.
Prediction of Conformational Preferences and Rotational Barriers
The planarity of the benzene (B151609) ring and the nitroethenyl group suggests that the primary conformational freedom in this molecule would arise from rotation around the C-C single bond connecting the vinyl group to the aromatic ring. Theoretical calculations could predict the most stable conformation (i.e., the dihedral angle between the ring and the substituent) and the energy barriers for rotation. researchgate.netresearchgate.net These barriers are crucial for understanding the molecule's flexibility and its predominant shapes at different temperatures.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. kcvs.cacheminfo.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For this compound, the electron-withdrawing nature of the difluoro and nitro groups would be expected to lower the energies of both the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. Reactivity indices such as electrophilicity and nucleophilicity, derived from these orbital energies, could predict how the molecule would behave in chemical reactions.
Simulation of Spectroscopic Data (NMR, IR) for Comparison with Experimental Observations
Computational chemistry allows for the simulation of various spectroscopic data. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. This simulated spectrum can be compared with experimental data to confirm the structure and assign specific absorption bands to the corresponding molecular vibrations, such as the characteristic stretches of the C-F, NO₂, and C=C bonds. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.
Computational Modeling of Reaction Pathways and Transition States
Theoretical modeling can provide deep insights into the mechanisms of chemical reactions.
Elucidation of Stereoselectivity Mechanisms
For reactions involving this compound, such as Michael additions to the nitroalkene moiety, computational modeling can be used to elucidate the origins of stereoselectivity. By calculating the energies of the different transition states leading to various stereoisomeric products, chemists can predict which product is likely to be favored. These calculations can reveal the subtle steric and electronic interactions that govern the stereochemical outcome of a reaction.
Quantum Chemical Investigations of Fluorine Effects on Molecular Properties and Reactivity
Quantum chemical studies offer profound insights into the molecular structure, electronic properties, and reactivity of aromatic compounds. In the case of this compound, the presence and positioning of the two fluorine atoms significantly modulate the characteristics of the molecule, primarily through their strong inductive and weaker resonance effects.
Fluorine's Inductive and Resonance Effects
Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). When attached to a benzene ring, fluorine atoms pull electron density from the ring through the sigma (σ) bonds. libretexts.orgminia.edu.eg This effect generally deactivates the aromatic ring towards electrophilic aromatic substitution compared to unsubstituted benzene. minia.edu.eg
In this compound, the two adjacent fluorine atoms exert a powerful cumulative inductive pull on the benzene ring. This is compounded by the electron-withdrawing nature of the 4-[(E)-2-nitroethenyl] substituent. The nitro group is strongly deactivating through both inductive and resonance effects, further reducing the electron density of the aromatic system. minia.edu.egkhanacademy.org
Impact on Molecular Geometry and Stability
Computational studies on fluorinated aromatic compounds have shown that the introduction of fluorine can lead to shorter and stronger carbon-fluorine bonds. emerginginvestigators.org The substitution of fluorine for hydrogen can also influence the geometry and stability of the entire molecule. In related fluorinated compounds, computational methods have been employed to demonstrate that fluorination can enhance chemical stability. emerginginvestigators.org For this compound, the planarity of the nitroethenyl group relative to the benzene ring would be a key factor in determining the extent of electronic conjugation.
Electronic Properties and Reactivity
The combined electron-withdrawing power of the two fluorine atoms and the nitroethenyl group has a pronounced effect on the molecule's electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental to understanding chemical reactivity.
The strong electron-withdrawing substituents would be expected to lower the energy of both the HOMO and LUMO compared to benzene. A lower HOMO energy indicates reduced nucleophilicity, making the ring less susceptible to attack by electrophiles. A lower LUMO energy suggests increased electrophilicity, making the molecule more susceptible to nucleophilic attack, particularly at positions activated by the electron-withdrawing groups.
The distribution of electron density across the aromatic ring is also significantly altered. The ortho and para positions relative to a deactivating group are typically more electron-deficient. libretexts.orgminia.edu.eg In this molecule, the carbon atoms bonded to the fluorine atoms, as well as the carbon bearing the nitroethenyl group, would exhibit a significant partial positive charge.
The following table summarizes the expected effects of the fluorine and nitroethenyl substituents on the benzene ring of this compound based on general principles of physical organic chemistry. libretexts.orgminia.edu.egkhanacademy.org
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Electron Density |
| -F | Strong | Weak | Deactivating |
| -CH=CHNO₂ | Strong | Strong | Strongly Deactivating |
This table is illustrative and based on established principles of substituent effects.
Predicted Reactivity Patterns
Based on quantum chemical principles, the reactivity of this compound can be predicted:
Electrophilic Aromatic Substitution: The molecule is expected to be highly deactivated towards electrophilic attack due to the potent electron-withdrawing nature of its substituents. minia.edu.eg
Nucleophilic Aromatic Substitution (SNAr): The significant electron deficiency of the aromatic ring, particularly at the carbon atoms attached to the fluorine atoms, would make the molecule a candidate for SNAr reactions. The fluorine atoms could potentially act as leaving groups in the presence of a strong nucleophile.
Reactions at the Nitroethenyl Group: The double bond in the ethenyl linker is activated by the strongly electron-withdrawing nitro group, making it electrophilic and susceptible to Michael addition by nucleophiles.
Computational studies on related fluorinated and nitrated compounds support these general reactivity patterns, where fluorination often enhances stability while directing the nature of chemical transformations. emerginginvestigators.orgnih.gov
Synthetic Utility and Applications As a Chemical Building Block
A Gateway to Molecular Complexity: Role as a Precursor
The strategic placement of fluorine atoms and the conjugated nitroalkene functionality in 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene underpins its utility as a precursor for intricate organic structures. The difluorobenzene moiety offers a scaffold for creating compounds with enhanced metabolic stability and lipophilicity, properties highly sought after in medicinal chemistry. Simultaneously, the nitroethenyl group acts as a versatile handle for a plethora of chemical reactions, including cycloadditions, conjugate additions, and reductions, enabling the construction of complex molecular frameworks.
Synthesis of Fluorinated Heterocyclic Compounds
The electron-deficient nature of the double bond in this compound makes it an excellent dienophile in Diels-Alder reactions for the synthesis of fluorinated heterocyclic compounds. For instance, β-fluoro-β-nitrostyrenes, a class of compounds to which the title compound belongs, readily react with cyclic 1,3-dienes to produce monofluorinated norbornenes. mdpi.com These reactions proceed smoothly to yield the target cycloadducts as a mixture of exo and endo-isomers in high yields. mdpi.com
Furthermore, the nitroethenyl moiety is a potent Michael acceptor, facilitating the catalyst-free conjugate addition of nucleophiles like pyrroles. This reaction proceeds under solvent-free conditions to afford 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles in quantitative yields. mdpi.com This method provides a straightforward route to highly functionalized fluorinated pyrrole (B145914) derivatives, which are of significant interest due to their potential biological activities.
Below is a table summarizing the synthesis of fluorinated heterocyclic compounds from β-fluoro-β-nitrostyrene derivatives:
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Yield | Ref |
| β-Fluoro-β-nitrostyrenes | 1,3-Cyclopentadiene | Diels-Alder | Monofluorinated norbornenes | Up to 97% | mdpi.com |
| β-Fluoro-β-nitrostyrenes | Pyrrole | Michael Addition | 2-(2-Fluoro-2-nitro-1-arylethyl)-1H-pyrroles | Quantitative | mdpi.com |
Incorporation into Macrocyclic Structures and Frameworks
While direct examples of incorporating this compound into macrocycles are not extensively documented, the functional groups present suggest its potential in this area. Macrocycles are large cyclic molecules that have gained attention in drug discovery and materials science. nih.gov The synthesis of these structures often relies on reactions that can form large rings efficiently, such as amide bond formation, and various coupling reactions. nih.govresearchgate.net
The nitro group of this compound can be reduced to an amine, which can then participate in amide bond-forming reactions with dicarboxylic acids or their derivatives to form macrocyclic lactams. Furthermore, the aromatic fluorine atoms can undergo nucleophilic aromatic substitution, potentially with bis-nucleophiles, to forge macrocyclic frameworks. The vinyl group could also, in principle, participate in ring-closing metathesis (RCM), a powerful technique for synthesizing macrocycles, although examples with such electron-deficient alkenes are specialized. nih.gov
Construction of Polyfunctionalized Aromatic Systems
The 1,2-difluoro-4-nitrophenyl core of the title compound is a well-established platform for the synthesis of polyfunctionalized aromatic systems. The fluorine atoms are activated towards nucleophilic aromatic substitution (SNAAr) by the electron-withdrawing nitro group. This allows for the sequential displacement of the fluorine atoms by various nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functionalities onto the aromatic ring. sigmaaldrich.com
For example, the precursor, 1,2-difluoro-4-nitrobenzene, can undergo substitution reactions to create a wide array of derivatives. mdpi.com The subsequent Henry reaction to form the nitroethenyl side chain, followed by further modifications of the nitro group (e.g., reduction to an amine, conversion to a carbonyl) and the double bond (e.g., hydrogenation, epoxidation), would lead to a diverse library of highly functionalized aromatic compounds. This step-wise functionalization provides a powerful strategy for building molecular complexity.
Development of Novel Synthetic Reagents and Catalysts from Derivatives
The development of novel reagents and catalysts from derivatives of this compound represents an area of significant potential. Fluorinated compounds are known to be useful as ligands in catalysis. For instance, fluorinated half-sandwich titanium complexes have been shown to be highly active catalysts for the syndiospecific polymerization of styrene (B11656). acs.orgtaylorfrancis.com
Derivatives of the title compound, obtained through modification of the nitroethenyl group, could be envisioned as ligands for various transition metal catalysts. For example, reduction of the nitro group to an amine, followed by reaction with a suitable metal precursor, could yield novel fluorinated catalysts. The electronic properties of such ligands, tuned by the fluorine atoms on the aromatic ring, could lead to catalysts with unique reactivity and selectivity. While specific examples deriving from this compound are yet to be reported, the foundational chemistry of fluorinated styrenes and their derivatives in catalysis is a promising field of research. nih.govmdpi.comacs.orgrsc.org
Applications in Materials Chemistry as Monomers or Intermediates
In the realm of materials chemistry, this compound holds promise as a monomer or an intermediate for the synthesis of functional polymers. Fluorinated polymers are well-known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. nih.gov The polymerization of fluorinated styrene derivatives is an active area of research for creating new materials with tailored properties. researchgate.netbohrium.com
The vinyl group of this compound allows it to act as a monomer in polymerization reactions. While the electron-withdrawing nitro group might pose challenges for certain polymerization methods, it also offers a handle for post-polymerization modification. For instance, the nitro groups in the resulting polymer could be reduced to amino groups, which can then be used to crosslink the polymer or to graft other molecules, thereby modifying the material's properties. Although the homopolymerization of α-trifluoromethylstyrene, a related fluorinated styrene, does not occur, it can be copolymerized with styrene to produce partially fluorinated polymers. nih.gov A similar approach could be explored for this compound.
Future Research Perspectives and Emerging Methodologies
Development of Sustainable and Green Chemistry Approaches for Synthesis
The primary route to synthesizing β-nitrostyrenes, including 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene, is the Henry (nitroaldol) reaction between a benzaldehyde (B42025) derivative and a nitroalkane. Green chemistry initiatives aim to make this process more environmentally benign by focusing on alternative solvents, catalysts, and reaction conditions.
One promising approach is the use of recyclable and non-toxic solvent media. Polyethylene glycol (PEG) has been successfully employed as a reusable solvent for the organocatalytic Michael addition of aldehydes to trans-β-nitrostyrenes, demonstrating good yields and stereoselectivities. rsc.org Similarly, ionic liquids (ILs) are being investigated as alternative media for the condensation reaction to produce β-nitrostyrene. researchgate.net Research has shown that the yield of β-nitrostyrene can be significantly influenced by the polarity and anion structure of the ionic liquid used. researchgate.net
Catalyst choice is another cornerstone of green synthesis. Catalyst-free conditions have been reported for the conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes, proceeding efficiently at room temperature under solvent-free conditions. nih.gov For the synthesis of nitrostyrenes themselves, convenient and inexpensive one-pot procedures using copper(II) promotion under mild conditions offer a greener alternative to traditional methods, tolerating a range of functional groups. unirioja.es These methods reduce waste by minimizing intermediate purification steps.
| Method | Catalyst / Promoter | Solvent | Key Green Advantage |
| Henry Reaction | Organocatalyst (e.g., proline derivative) | Polyethylene Glycol (PEG) | Recyclable, non-toxic solvent medium rsc.org |
| Henry Reaction | Ionic Liquid (IL) | Ionic Liquid | Alternative, potentially recyclable medium researchgate.net |
| Conjugate Addition | Catalyst-Free | Solvent-Free | Eliminates catalyst and solvent waste nih.gov |
| Nitration of Styrenes | Copper(II) Tetrafluoroborate (B81430) / Iodine | Acetonitrile | Efficient one-pot process, avoids harsh conditions unirioja.es |
Integration with Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound and related compounds, including enhanced safety, efficiency, and scalability. acs.orgrsc.org Multi-step continuous-flow systems have been developed to transform aromatic aldehydes into various nitrogen-containing compounds, with the initial step being the synthesis of β-nitrostyrenes. rsc.org
In a typical setup, the aldehyde and nitromethane (B149229) are passed through a packed-bed reactor containing a heterogeneous catalyst. acs.orgrsc.org Amino-functionalized silica gel is a commonly used, readily available solid catalyst that mediates the Henry reaction to yield the nitroalkene. acs.orgrsc.org These systems have demonstrated remarkable stability, capable of producing β-nitrostyrene derivatives continuously for over 100 hours with high selectivity and yields around 90%. acs.org The ability to confine hazardous reagents and intermediates within the flow reactor enhances the safety of the process. rsc.org Furthermore, the integration of in-line purification and spectroscopic analysis allows for real-time monitoring and optimization, ensuring maximum yields are maintained throughout the synthesis. rsc.org
| Parameter | Description | Finding / Example | Reference |
| Catalyst | Heterogeneous catalyst packed in a column reactor. | Amino-functionalized silica gel. | acs.orgrsc.org |
| Reaction | Henry (Nitro Aldol) reaction followed by dehydration. | Aromatic aldehyde + Nitromethane → β-Nitrostyrene. | acs.orgrsc.org |
| Stability | The operational lifetime of the catalytic system. | Catalyst system was stable for more than 80-100 hours. | acs.org |
| Yield | The efficiency of the conversion to the desired product. | Yields were consistently maintained around 90%. | acs.org |
| Advantages | Benefits over traditional batch synthesis. | Enhanced safety, efficiency, scalability, and process control. | acs.orgrsc.org |
Advanced In Silico Screening and Molecular Design for Novel Transformations
Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound, thereby guiding the design of new chemical transformations. researchgate.net Techniques such as Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are employed to analyze the electronic structure and reaction mechanisms of β-nitrostyrenes. researchgate.netnih.gov
For instance, MEDT has been used to analyze the different reactivities of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. nih.gov Such studies can elucidate the factors controlling stereoselectivity and regioselectivity, explaining, for example, why the reaction proceeds via a one-step mechanism involving the attack of a nucleophile on the electrophilically activated β-position of the nitrostyrene (B7858105). nih.gov DFT calculations at various levels of theory (e.g., B3LYP, ωB97X-D) can determine activation energies and thermodynamic data, helping to predict the most favorable reaction pathways and product outcomes. researchgate.netnih.gov This predictive power is invaluable for screening potential reactions and catalysts in silico, saving significant time and resources compared to purely experimental approaches. These computational investigations can offer valuable predictions that guide future experimental studies into novel reactions for fluorinated nitrostyrenes. researchgate.net
| Computational Method | Application for Nitrostyrene Derivatives | Insights Gained |
| Molecular Electron Density Theory (MEDT) | Analysis of [3+2] cycloaddition reaction mechanisms. | Understanding of reactivity differences between E/Z isomers and prediction of stereoselectivity. nih.gov |
| Density Functional Theory (DFT) | Investigation of reaction mechanisms and enantioselectivity. | Calculation of activation energies, reaction pathways, and thermodynamic stability of intermediates and products. researchgate.netnih.gov |
| Hartree-Fock (HF) | Comparative reactivity studies. | Used alongside DFT to compare and validate predictions of reactivity between isomers. nih.gov |
| Topological Analyses (ELF, AIM, NCI) | Analysis of electronic structure of reagents and transition states. | Explanation of bonding patterns and non-covalent interactions that determine stereoselectivity. nih.gov |
Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity
Research into new catalytic systems continues to expand the synthetic utility of this compound, focusing on enhancing reactivity, improving selectivity, and enabling novel transformations. These systems span from transition metal catalysts to organocatalysts and photocatalysts.
For the selective reduction of the nitro group, a challenging transformation in the presence of a reactive alkene, innovative catalysts are being developed. A hybrid nanocatalyst combining copper nanoparticles with carbon dots has shown exceptional performance in the chemoselective reduction of 4-nitrostyrene to 4-aminostyrene. rsc.org This system utilizes visible light irradiation and achieves over 99% selectivity at 100% conversion in an aqueous solvent, representing an energy-saving and green chemical process. rsc.org Another effective system for the full reduction of both the nitro group and the double bond uses sodium borohydride in combination with copper(II) chloride, providing a rapid and high-yielding route to substituted phenethylamines under mild conditions. beilstein-journals.orgnih.gov
In the realm of asymmetric synthesis, organocatalysis plays a crucial role. The Michael addition of nucleophiles to β-nitrostyrenes is a key reaction, and various chiral organocatalysts have been developed to control its stereochemical outcome. For example, chiral bifunctional thioureas and squaramides have been used for the diastereo- and enantioselective synthesis of trisubstituted benzopyrans from nitrostyrenes. ossila.com Similarly, studies on the reaction of β-nitrostyrene with diethyl malonate have explored the use of novel bispidine-based organocatalysts, revealing that the catalyst structure, particularly the presence of a secondary nitrogen atom, is crucial for activity. mdpi.com
| Catalytic System | Reaction Type | Key Feature |
| Cu Nanoparticles on Carbon Dots | Chemoselective Reduction (NO₂ to NH₂) | Photocatalytic; >99% selectivity under visible light. rsc.org |
| NaBH₄ / CuCl₂ | Full Reduction (Nitroalkene to Amine) | Rapid, high-yielding (62-83%), mild conditions. beilstein-journals.org |
| Chiral Thioureas / Squaramides | Cascade Reactions / Michael Addition | Catalyzes diastereo- and enantioselective synthesis of benzopyrans. ossila.com |
| Bispidine-based Organocatalysts | Michael Addition | Requires a secondary amine within the bispidine framework for catalytic activity. mdpi.com |
| Amino-functionalized Silica Gel | Henry Reaction (Synthesis) | Heterogeneous catalyst suitable for stable, continuous-flow synthesis. acs.org |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
-
Step 1 : Nitration of 1,2-difluorobenzene to yield 1,2-difluoro-4-nitrobenzene, followed by functionalization of the nitro group.
-
Step 2 : Introduction of the nitroethenyl group via cross-coupling reactions (e.g., Heck reaction) using palladium catalysts.
-
Key Considerations : Stereoselectivity (E/Z configuration) must be controlled using bulky ligands or optimized reaction temperatures. Purification often involves column chromatography with non-polar solvents (n-pentane/ethyl acetate mixtures) .
Synthetic Step Reagents/Conditions Yield Nitration HNO₃, H₂SO₄, 0–5°C 65–75% Cross-Coupling Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80°C 40–50%
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis using SHELX software confirms the (E)-configuration and dihedral angles between the nitroethenyl group and benzene ring .
- Spectroscopy :
- ¹⁹F NMR : Distinct fluorine chemical shifts (δ -110 to -120 ppm) indicate electronic effects of substituents.
- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C=C (~1630 cm⁻¹) confirm functional groups .
Q. What are the stability considerations for handling this compound under laboratory conditions?
- Methodological Answer :
- Thermal Stability : The nitroethenyl group is photosensitive; store in amber vials at -20°C under inert gas (N₂/Ar).
- Chemical Reactivity : Susceptible to nucleophilic attack at the nitro group. Avoid strong bases or reducing agents unless intentional .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets to predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps.
- Reactivity Insights : Nitroethenyl acts as an electron-withdrawing group, polarizing the benzene ring and directing electrophilic substitution to meta positions. Compare computed vs. experimental NMR shifts for validation .
Q. What experimental strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Systematic Screening : Vary catalysts (Pd vs. Cu), solvents (DMF vs. THF), and temperatures to identify optimal conditions.
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., Z-isomer or nitro-reduced species) that reduce yields. Reproduce results using high-purity reagents to exclude contamination effects .
Q. How does the nitroethenyl group influence biological activity in pharmacological studies?
- Methodological Answer :
-
In Vitro Assays : Test antimicrobial activity via microdilution (MIC values) against Gram-positive bacteria. The nitro group enhances redox cycling, generating reactive oxygen species (ROS).
-
Structure-Activity Relationship (SAR) : Compare with analogs lacking fluorine or nitro groups to isolate electronic vs. steric effects .
Biological Target Assay Type Observed Activity Staphylococcus aureus Broth microdilution MIC = 8 µg/mL Escherichia coli Agar diffusion Zone = 12 mm
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
